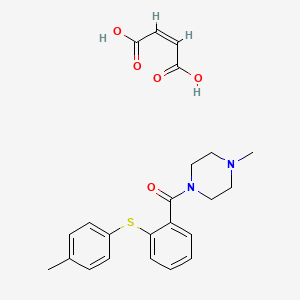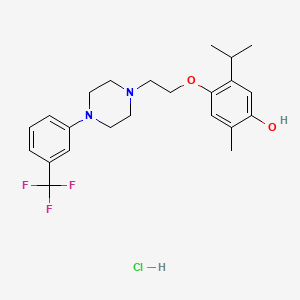
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethoxy)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofurfuryl acrylate typically involves the esterification of tetrahydrofurfuryl alcohol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in a suitable solvent like toluene or xylene, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of tetrahydrofurfuryl acrylate involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrofurfuryl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile.
Addition Reactions: It can react with nucleophiles such as amines and alcohols.
Hydrolysis: It can hydrolyze in the presence of water and an acid or base catalyst.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile at elevated temperatures.
Addition Reactions: Nucleophiles like amines and alcohols under mild conditions.
Hydrolysis: Water with an acid or base catalyst at room temperature.
Major Products Formed:
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Addition Reactions: Adducts with nucleophiles.
Hydrolysis: Tetrahydrofurfuryl alcohol and acrylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Tetrahydrofurfuryl acrylate is used as a reactive diluent in the formulation of ultraviolet light and electron beam-cured coatings and inks.
Biology and Medicine: While its primary use is in industrial applications, tetrahydrofurfuryl acrylate’s properties are being explored for potential biomedical applications, such as in the development of biocompatible coatings and adhesives .
Industry: In the industrial sector, tetrahydrofurfuryl acrylate is used in the production of adhesives, coatings, overprint varnishes, and printing inks.
Mecanismo De Acción
Tetrahydrofurfuryl acrylate exerts its effects primarily through its ability to undergo polymerization and addition reactions. The acrylate group in the molecule is highly reactive, allowing it to form covalent bonds with other molecules, leading to the formation of polymers and copolymers. These reactions are facilitated by the presence of initiators or catalysts, which help in breaking the double bond in the acrylate group, allowing it to react with other molecules .
Comparación Con Compuestos Similares
Methyl methacrylate: Another acrylate compound used in the production of polymers and copolymers.
Ethyl acrylate: Similar in structure and reactivity, used in the production of adhesives and coatings.
Butyl acrylate: Used in the production of flexible and durable polymers.
Uniqueness: Tetrahydrofurfuryl acrylate stands out due to its unique combination of properties, including excellent adhesion, flexibility, and diluting power. These properties make it particularly suitable for applications requiring high-performance coatings and adhesives .
Propiedades
Número CAS |
103840-27-3 |
|---|---|
Fórmula molecular |
C23H30ClF3N2O2 |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
2-methyl-5-propan-2-yl-4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethoxy]phenol;hydrochloride |
InChI |
InChI=1S/C23H29F3N2O2.ClH/c1-16(2)20-15-21(29)17(3)13-22(20)30-12-11-27-7-9-28(10-8-27)19-6-4-5-18(14-19)23(24,25)26;/h4-6,13-16,29H,7-12H2,1-3H3;1H |
Clave InChI |
KRZGJAVXCXJJOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



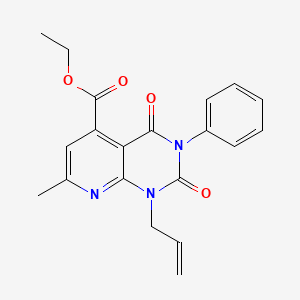

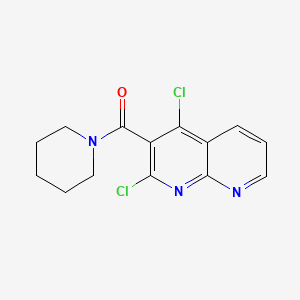
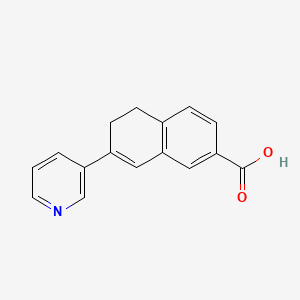
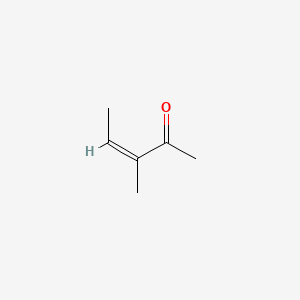


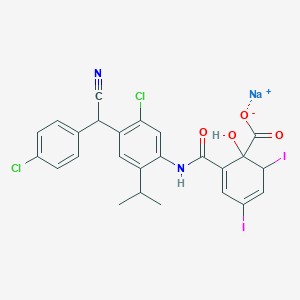

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
